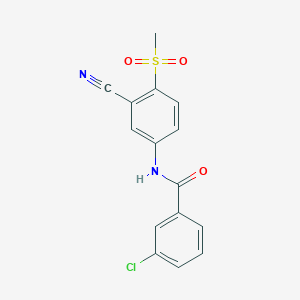
Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It was first synthesized in 1969 and has been used as a pain reliever since 1971.
Applications De Recherche Scientifique
Fluorescent Chemosensors
Research on fluorescent chemosensors, including compounds based on similar structures to Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate, has demonstrated the utility of these molecules in detecting various analytes. The high selectivity and sensitivity of these chemosensors make them promising for applications in environmental monitoring and analytical chemistry (Roy, 2021).
Wastewater Treatment
Studies on the treatment of wastewater from the pesticide industry highlight the presence of complex pollutants similar in structure or reactivity to Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate. Biological processes and activated carbon have shown effectiveness in removing such compounds, suggesting potential applications in designing more efficient treatment systems (Goodwin et al., 2018).
Sorption Studies
Sorption experiments with soil, organic matter, and minerals for phenoxy herbicides offer insights into the environmental behavior of related compounds. Understanding the interactions between such chemicals and various sorbents can inform remediation strategies and risk assessments for similar compounds in the environment (Werner et al., 2012).
Nanomaterials for Environmental Applications
Research on nanomaterials, including their use in degrading contaminants, presents a potential application area for compounds like Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate. These studies suggest that such compounds, either as catalysts or as part of nanocomposite materials, could be effective in treating polluted water or air by breaking down harmful substances into less toxic forms (Khan & Lee, 2021).
Propriétés
IUPAC Name |
methyl 4-(2,5-difluorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-11(15)5-4-10(14)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTFRRHQPVCEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2809273.png)

![5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B2809276.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2809277.png)


![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide](/img/structure/B2809281.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2809284.png)


